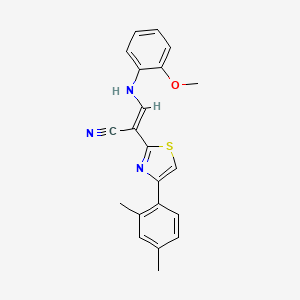

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((2-methoxyphenyl)amino)acrylonitrile

Description

The compound (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((2-methoxyphenyl)amino)acrylonitrile (CAS: 374098-37-0) is an acrylonitrile derivative featuring a thiazole core substituted with a 2,4-dimethylphenyl group at the 4-position and a 2-methoxyanilino moiety at the 3-position. Its E-configuration about the α,β-unsaturated nitrile system is critical for electronic conjugation, influencing both physicochemical properties and biological interactions. This scaffold is structurally analogous to several bioactive thiazole-acrylonitrile hybrids reported in anticancer, antimicrobial, and enzyme inhibition studies .

Properties

IUPAC Name |

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-14-8-9-17(15(2)10-14)19-13-26-21(24-19)16(11-22)12-23-18-6-4-5-7-20(18)25-3/h4-10,12-13,23H,1-3H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCHZVAIOLMGLO-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3OC)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((2-methoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : Utilizing methods such as Hantzsch thiazole synthesis.

- Introduction of the Dimethylphenyl Group : Achieved through Friedel-Crafts acylation.

- Formation of the Acrylonitrile Group : Accomplished via Knoevenagel condensation between an aldehyde and malononitrile.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. A study on similar compounds demonstrated that modifications to the phenyl ring significantly affected cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups showed enhanced activity against colorectal cancer cells (Caco-2) and non-small cell lung cancer cells (A549) .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | Caco-2 | 39.8 | Apoptosis induction |

| Compound 2 | A549 | 31.9 | Cell cycle arrest |

| Compound 3 | HT-29 | <10 | Bcl-2 inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives with specific substitutions can exhibit potent activity against drug-resistant strains of bacteria and fungi. For example, thiazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound A | MRSA | 8 |

| Compound B | E. faecium | 16 |

| Compound C | Candida auris | 4 |

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives often correlates with their structural features:

- Electron-Drawing Groups : Compounds with electron-withdrawing groups at specific positions tend to exhibit enhanced potency.

- Substituent Variations : The presence of methoxy or dimethyl groups on the phenyl ring significantly influences anticancer activity.

Case Studies

- Anticancer Efficacy : A recent study highlighted a series of thiazole derivatives where one compound demonstrated an IC50 value lower than doxorubicin against multiple cancer cell lines, indicating its potential as a lead compound for further development.

- Antimicrobial Screening : Another investigation reported that a related thiazole derivative showed comparable efficacy to standard antibiotics against resistant bacterial strains, suggesting its potential role in developing new antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Thiazole derivatives, including (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((2-methoxyphenyl)amino)acrylonitrile, are known for their diverse pharmacological activities. Research indicates that this compound exhibits:

- Antimicrobial Activity : Studies have demonstrated that the compound has significant antimicrobial properties against various bacterial strains. For instance, it showed minimum inhibitory concentrations (MICs) of 8 µg/mL against Streptococcus pneumoniae and 16 µg/mL against Staphylococcus aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus pneumoniae | 8 |

| Staphylococcus aureus | 16 |

| Escherichia coli | >256 |

- Anticancer Potential : The compound's structural features suggest possible interactions with cancer-related molecular targets. Thiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action involves interaction with specific biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and acrylonitrile moiety contribute to its binding affinity and specificity, making it a candidate for further pharmacological exploration .

Biological Research

Biological Evaluations

The compound has been evaluated for its bioactivity in various studies, indicating potential applications in treating infections and cancer. The presence of multiple functional groups enhances its interaction with biological systems, suggesting avenues for drug development .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thiazole derivatives, (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((2-methoxyphenyl)amino)acrylonitrile was tested against several pathogens. The results indicated that it could serve as a lead compound for developing new antimicrobial agents .

Material Science

Industrial Applications

The compound's stability and reactivity make it suitable for various industrial applications, including the development of dyes and pigments. Its unique structure allows for modifications that can enhance performance in high-performance materials .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs, their substituents, and physicochemical

Key Observations :

- Electron-Donating vs.

- Aromatic vs. Aliphatic Substituents : The naphthalen-1-yl group in 477297-31-7 increases steric bulk and π-π stacking capacity, which may improve binding to hydrophobic enzyme pockets .

- Bioactivity Trends : Fluorinated analogs (e.g., 378215-00-0, 477297-31-7) are frequently prioritized for drug discovery due to enhanced metabolic stability and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.